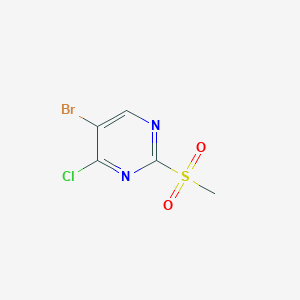
N-(2-Carboxyphenyl)Phthalimide
Vue d'ensemble
Description
N-(2-Carboxyphenyl)Phthalimide is a derivative of phthalimide with a carboxyl group attached to the phenyl ring. It is part of a broader class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including materials science and organic synthesis.
Synthesis Analysis
The synthesis of phthalimide derivatives often involves the reaction of phthalic anhydride with an appropriate amine or the modification of existing phthalimide compounds. For instance, N-(nitramino)phthalimide was synthesized by nitration of N-aminophthalimide with nitronium tetrafluoroborate, showcasing the reactivity of the phthalimide ring towards electrophilic substitution reactions . Similarly, N-(Phenylthio)phthalimide was synthesized and characterized, indicating the versatility of phthalimide derivatives to undergo various chemical transformations .
Molecular Structure Analysis
The molecular structure of phthalimide derivatives is characterized by the presence of the phthalimide moiety, which can influence the overall geometry and properties of the compound. For example, the crystal structure of N-o-carboxylphthalimide was determined by X-ray diffraction, revealing a dihedral angle between the phthalimide system and the o-carboxylphenyl system, which contributes to the compound's three-dimensional structure . The molecular structure of N-(Phenylthio)phthalimide also shows a non-planar arrangement with a significant dihedral angle between the phthalimide and phenyl ring systems .
Chemical Reactions Analysis
Phthalimide derivatives participate in a variety of chemical reactions. The acid-catalyzed breakdown of N-(2-aminophenyl)phthalamic acid, for example, leads to the formation of N-(2-aminophenyl)phthalimide and its subsequent rearrangement to 2-(2-carboxyphenyl)benzimidazole . Additionally, the photochemical reaction of N-(1-adamantyl)phthalimide results in a novel hexacyclic benzazepine derivative, demonstrating the potential for complex transformations under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalimide derivatives are influenced by their molecular structure. For instance, polyimides derived from N-[4-(4-aminophenyloxy)phenyl]-4-aminophthalimide exhibit high glass transition temperatures and enhanced thermal stabilities, which are important for materials applications . The solubility and optical transparency of poly(amide-imide)s based on phthalimide derivatives also highlight the impact of the phthalimide group on the material properties .
Applications De Recherche Scientifique
Hydrolytic Stability and Kinetics
- Hydrolytic Stability : N-(2-Carboxyphenyl)Phthalimide and similar compounds have been studied for their hydrolytic stability. Research indicates that these compounds undergo reversible hydrolysis and the structure significantly influences their hydrolytic stability (Donskikh et al., 1989).
- Kinetic Model for Acid-Catalysed Reactions : The acid-catalysed breakdown of related compounds has been examined, revealing important insights into their kinetic behaviors in aqueous media (Perry, 1997).
Material Synthesis and Characterization
- Synthesis of Poly(amide-imide)s : Research has explored the synthesis of new aromatic poly(amide-imide)s using N-(2-Carboxyphenyl)Phthalimide derivatives. These studies focus on the solubility, crystallinity, and thermal stability of these polymers, revealing enhanced properties due to the phthalimide pendent group (Behniafar & Banihashemi, 2004).
Catalytic Applications
- Catalytic Reactions : N-(2-Carboxyphenyl)Phthalimide derivatives have been utilized in various catalytic reactions, including trifluoromethylthiolation, which is significant in pharmaceutical and agrochemical research (Pluta et al., 2014).
Interactions with Carbon Nanotubes
- Non-Covalent Interactions with CNTs : Studies have investigated the non-covalent interactions of N-(4-Carboxyphenyl)Phthalimide with carbon nanotubes (CNTs), demonstrating its potential for hybridization and altered properties through these interactions (Molaeian et al., 2020).
Synthesis and Applications in Biochemistry
- Inhibition of α-Glucosidase : Derivatives of N-(2-Carboxyphenyl)Phthalimide have shown potential as α-glucosidase inhibitors, indicating their application in biochemical research (Pluempanupat et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-13-9-5-1-2-6-10(9)14(18)16(13)12-8-4-3-7-11(12)15(19)20/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKJDIQHYKWJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296720 | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Carboxyphenyl)Phthalimide | |
CAS RN |
41513-78-4 | |
| Record name | 41513-78-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-Difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B1295893.png)











